
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of dichloroacetyl chloride and diethylamine as key reagents. The process may involve:
Acylation: The benzamide core is acylated using dichloroacetyl chloride in the presence of a base such as pyridine.
Amidation: The resulting intermediate undergoes amidation with diethylamine to form the final product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
類似化合物との比較
Similar Compounds
- 4-((Dichloroacetyl)amino)-N-(2-(dimethylamino)ethyl)benzamide
- 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)propyl)benzamide
Uniqueness
4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
97598-05-5 |
|---|---|
分子式 |
C15H22Cl3N3O2 |
分子量 |
382.7 g/mol |
IUPAC名 |
2-[[4-[(2,2-dichloroacetyl)amino]benzoyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H21Cl2N3O2.ClH/c1-3-20(4-2)10-9-18-14(21)11-5-7-12(8-6-11)19-15(22)13(16)17;/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22);1H |
InChIキー |
ORXMDLXWHZDBBF-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




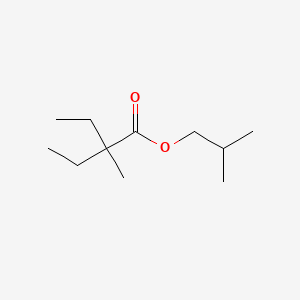

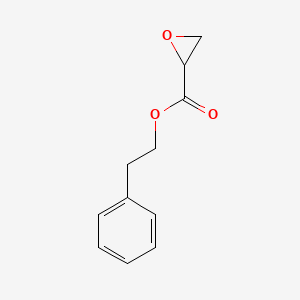
![5-Bromo-alpha-[[tert-butylamino]methyl]-7-ethylbenzofuran-2-methanol](/img/structure/B13788862.png)

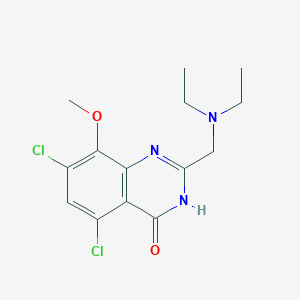
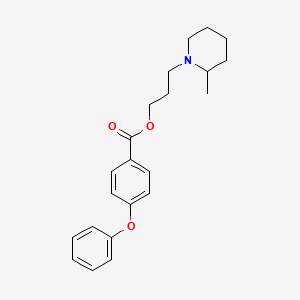
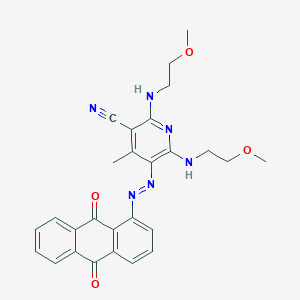
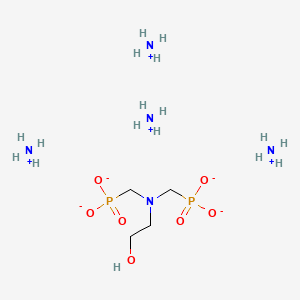
![(4S,5R,6R)-4-ethyl-2,2,5-trimethyl-6-[(E,2R)-pent-3-en-2-yl]-1,3-dioxane](/img/structure/B13788918.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)
